5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a but-2-yn-1-yl and a thiophen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the pyrazole and pyrazine moieties. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and safety in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry: In industry, the compound may be used in the development of new materials with unique properties. Its heterocyclic structure could contribute to the creation of materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug discovery or materials science.
Comparison with Similar Compounds
- 5-(but-2-yn-1-yl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 5-(but-2-yn-1-yl)-2-(pyridin-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 5-(but-2-yn-1-yl)-2-(benzofuran-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Comparison: Compared to these similar compounds, 5-(but-2-yn-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the thiophene ring. This structural feature can influence the compound’s electronic properties, reactivity, and potential applications. The thiophene ring may also enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-but-2-ynyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-3-6-16-7-8-17-12(14(16)18)10-11(15-17)13-5-4-9-19-13/h4-5,7-10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMMOAVMFXZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.